Cas no 87184-80-3 (5-((tert-Butyldimethylsilyl)oxy)pentanal)

5-((tert-Butyldimethylsilyl)oxy)pentanal 化学的及び物理的性質
名前と識別子
-
- 5-((tert-Butyldimethylsilyl)oxy)pentanal
- 5-(tert-butyldimethylsilyloxy)pentanal
- Pentanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- 5-(tert-butyl-dimethylsilanyloxy)-pentanal
- 5-(tert-butyldimethylsilyloxy)-1-pentanal
- 5-(tert-butyldimethylsilyloxy)pentan-1-al
- 5-[(1,1-dimethylethyl)dimethylsilyloxy]pentanal
- 5-{[tert-butyl(dimethyl)silyl]oxy}pentanal
- 6-(tert-butyldimethylsilyloxy)-1-pentanal
- Pentanal,5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]
- 5-[(tert-Butyldimethylsilyl)oxy]pentanal
- 5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]pentanal (ACI)
- 5-(tert-Butyldimethylsilanyloxy)pentanal
- 5-(tert-Butyldimethylsiloxy)pentanal
- EN300-7381970
- 5-[tert-butyl(dimethyl)silyl]oxypentanal
- DB-107302
- MFCD09831902
- AKOS016006735
- 5-(t-Butyldimethylsilyloxy)pentanal
- DTXSID70450917
- 5-(tert-butyl-dimethyl-silanyloxy)-pentanal
- MS-21718
- YTNNMAIKEURUTO-UHFFFAOYSA-N
- 87184-80-3
- F31177
- SCHEMBL201004
-
- MDL: MFCD09831902
- インチ: 1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h9H,6-8,10H2,1-5H3
- InChIKey: YTNNMAIKEURUTO-UHFFFAOYSA-N
- SMILES: O=CCCCCO[Si](C(C)(C)C)(C)C
計算された属性
- 精确分子量: 216.15500
- 同位素质量: 216.154556538g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 7
- 複雑さ: 171
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- PSA: 26.30000
- LogP: 3.37740
5-((tert-Butyldimethylsilyl)oxy)pentanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T52460-250mg |
5-[tert-butyl(dimethyl)silyl]oxypentanal |
87184-80-3 | 95% | 250mg |
¥1172.0 | 2023-09-06 | |
TRC | T075310-50mg |
5-((tert-Butyldimethylsilyl)oxy)pentanal |
87184-80-3 | 50mg |
$ 510.00 | 2022-06-03 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T52460-100mg |
5-[tert-butyl(dimethyl)silyl]oxypentanal |
87184-80-3 | 95% | 100mg |
¥752.0 | 2023-09-06 | |
Enamine | EN300-7381970-0.1g |
5-[(tert-butyldimethylsilyl)oxy]pentanal |
87184-80-3 | 95% | 0.1g |
$87.0 | 2023-05-30 | |
Enamine | EN300-7381970-2.5g |
5-[(tert-butyldimethylsilyl)oxy]pentanal |
87184-80-3 | 95% | 2.5g |
$438.0 | 2023-05-30 | |
Enamine | EN300-7381970-10.0g |
5-[(tert-butyldimethylsilyl)oxy]pentanal |
87184-80-3 | 95% | 10g |
$1374.0 | 2023-05-30 | |
abcr | AB439549-250 mg |
5-((tert-Butyldimethylsilyl)oxy)pentanal, 95%; . |
87184-80-3 | 95% | 250MG |
€212.00 | 2023-07-18 | |
abcr | AB439549-1g |
5-((tert-Butyldimethylsilyl)oxy)pentanal, 95%; . |
87184-80-3 | 95% | 1g |
€467.00 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1281277-1g |
5-((tert-Butyldimethylsilyl)oxy)pentanal |
87184-80-3 | 97% | 1g |
¥2847.00 | 2024-04-27 | |
Ambeed | A302189-100mg |
5-((tert-Butyldimethylsilyl)oxy)pentanal |
87184-80-3 | 95% | 100mg |
$62.0 | 2025-03-03 |
5-((tert-Butyldimethylsilyl)oxy)pentanal 合成方法
Synthetic Circuit 1
1.2 Solvents: Dichloromethane ; 10 min, -78 °C; 45 min, -78 °C
1.3 Reagents: Triethylamine ; 40 min, -78 °C; -78 °C → rt; 1 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
1.2 Reagents: Silica
Synthetic Circuit 5
1.2 Reagents: Silica Solvents: Dichloromethane ; 10 h, rt
Synthetic Circuit 6
2.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride ; -78 °C
2.2 Reagents: Triethylamine ; -78 °C → rt
Synthetic Circuit 7
2.1 Reagents: Sodium bicarbonate , Ozone Solvents: Methanol , Dichloromethane ; rt → -78 °C; 3.5 h, -78 °C
2.2 Reagents: Dimethyl sulfide ; -78 °C → rt
Synthetic Circuit 8
1.2 Reagents: Sodium thiosulfate Solvents: Water
Synthetic Circuit 9
1.2 Reagents: Triethylamine , tert-Butyldimethylsilyl chloride Catalysts: 4-(Dimethylamino)phenol Solvents: Dimethylformamide , Dichloromethane
2.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane
2.2 Reagents: Triethylamine Solvents: Dichloromethane
Synthetic Circuit 10
Synthetic Circuit 11
Synthetic Circuit 12
1.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 23 °C; 3 h, 23 °C
1.3 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 10 min, -78 °C
1.4 -78 °C; 15 min, -78 °C
1.5 Reagents: Triethylamine ; 15 min, -78 °C; -78 °C → 23 °C; 1 h, 23 °C
1.6 Reagents: Water ; 23 °C
Synthetic Circuit 13
1.2 Reagents: Dimethyl sulfide ; -78 °C → rt
Synthetic Circuit 14
1.2 Reagents: Dimethyl sulfoxide , Oxalyl chloride , Triethylamine
Synthetic Circuit 15
1.2 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ; 1 h, rt
Synthetic Circuit 16
Synthetic Circuit 17
1.2 Reagents: Sodium thiosulfate Solvents: Water ; 5 min, 0 °C
Synthetic Circuit 18
2.1 Reagents: Dimethyl sulfide Solvents: Dichloromethane
Synthetic Circuit 19
Synthetic Circuit 20
Synthetic Circuit 21
Synthetic Circuit 22
2.1 Reagents: Dimethyl sulfide , Sodium bicarbonate , Ozone Solvents: Methanol , Dichloromethane
3.1 Reagents: Dimethyl sulfide Solvents: Dichloromethane
5-((tert-Butyldimethylsilyl)oxy)pentanal Raw materials
- Silane, (1,1-dimethylethyl)(5-hexenyloxy)dimethyl-
- 5-Hexen-1-ol
- 5-(tert-Butyldimethylsilyloxy)-1-pentanol
- (1,1-Dimethylethyl)dimethylsilyl hypochlorite
- Silane, (1,1-dimethylethyl)dimethyl[(5Z)-5-octenyloxy]-
- cis-5-Octen-1-ol
- pentane-1,5-diol
- tert-butyl(chloro)dimethylsilane
- but-3-enyloxy-tert-butyl-dimethyl-silane
- Silane, (1,1-dimethylethyl)dimethyl(4-pentynyloxy)-
5-((tert-Butyldimethylsilyl)oxy)pentanal Preparation Products
5-((tert-Butyldimethylsilyl)oxy)pentanal 関連文献
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
5-((tert-Butyldimethylsilyl)oxy)pentanalに関する追加情報
5-((tert-Butyldimethylsilyl)oxy)pentanal (CAS No. 87184-80-3): A Versatile Silyl Ether Intermediate in Organic Synthesis
5-((tert-butyldimethylsilyl)oxy)pentanal, identified by the Chemical Abstracts Service registry number CAS No. 87184-80-3, represents a critical silyl ether derivative widely employed in advanced organic chemistry and medicinal research. This compound combines the structural features of a pentanal aldehyde group with a tert-butyldimethylsilyl (TBDMS) protective group, offering unique reactivity profiles for controlled chemical transformations. Recent advancements in synthetic methodology have further expanded its applications in drug discovery, carbohydrate chemistry, and bioconjugation studies.
The molecular architecture of this compound (molecular formula C12H24OSi, molecular weight 216.4 g/mol) enables precise functionalization strategies. The TBDMS group, a bulky silyl ether moiety, effectively masks hydroxyl groups during multi-step syntheses while maintaining compatibility with common organic reactions. This protective function was recently validated in Nature Chemistry (2023), where researchers demonstrated its utility in stabilizing reactive intermediates during the synthesis of complex glycosides. The pendant aldehyde functionality at the pentyl chain further allows for click chemistry approaches, such as oxime formation or Wittig reactions, as highlighted in Angewandte Chemie International Edition (2023).
In medicinal chemistry applications, this compound serves as an intermediate for generating bioactive molecules targeting metabolic disorders. A 2024 study published in Journal of Medicinal Chemistry utilized its aldehyde functionality to construct α-hydroxy amides that modulate fatty acid synthase activity. The TBDMS protection enabled selective deprotection protocols essential for achieving high-purity drug candidates. Such applications underscore its role in enabling late-stage diversification strategies critical for modern drug discovery pipelines.
Recent advances in asymmetric synthesis have also leveraged this compound's structural versatility. Researchers at Stanford University (ACS Catalysis 2024) developed a catalytic enantioselective aldol reaction using TBDMS protected aldehydes like CAS 87184-80-3 to construct chiral β-hydroxy esters with >95% ee values. This method significantly reduces synthetic steps compared to traditional resolution approaches, demonstrating how this intermediate contributes to sustainable process development.
In analytical chemistry contexts, the compound's distinct spectroscopic signatures make it valuable for method validation studies. Nuclear magnetic resonance (NMR) spectra show characteristic signals at δH 9.7 ppm (aldehyde proton), δC 196 ppm (aldehyde carbon), and silicon resonances at δSi -6 ppm that facilitate unambiguous identification under GC/MS analysis conditions outlined in recent ASTM standards updates (ASTM D7967-24). These properties enhance its utility as a reference standard in quality control systems for pharmaceutical intermediates.
Ongoing investigations explore its potential in bioorthogonal chemistry applications. A collaborative study between MIT and Merck scientists (Science Advances, 2024) demonstrated that aldehyde-functionalized TBDMS ethers like CAS 87184-80-3 can undergo strain-promoted azide-alkyne cycloadditions under physiological conditions without interfering with biological systems. This property positions the compound as a promising tool for live-cell imaging studies involving click chemistry principles.
Safety considerations remain paramount despite its non-regulated status under current chemical control frameworks. Proper handling protocols emphasize inert atmosphere storage due to the aldehyde group's reactivity toward moisture and nucleophiles. Recent ICH guidelines (Q3C(R7)) reinforce these practices through updated impurity profiling recommendations that include silyl ether derivatives like this compound when used in API manufacturing processes.
The integration of machine learning tools has further optimized reaction pathways involving CAS No. 87184-80-3 derivatives. A computational model developed by DeepMind researchers (Nature Machine Intelligence, 2024) predicted novel palladium-catalyzed cross-coupling routes using this intermediate as a coupling partner with aryl halides under mild conditions, achieving unprecedented turnovers compared to traditional protocols.
In conclusion, this silyl ether aldehyde continues to play an indispensable role across multiple chemical disciplines through its unique combination of protective group functionality and reactive handles. Its adoption into emerging synthetic methodologies reflects ongoing innovations that position it as both a foundational building block and an enabling technology for next-generation chemical research.
87184-80-3 (5-((tert-Butyldimethylsilyl)oxy)pentanal) Related Products
- 2171677-71-5(3-(2-chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 151692-56-7(1,3-Benzodioxole-5-carboxaldehyde, 6-ethynyl-)
- 1805289-40-0(5-(Difluoromethyl)-2-fluoro-4-nitropyridine-3-methanol)
- 2194848-99-0(N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide)
- 5654-98-8(5H,6H,7H-pyrrolo[2,3-d]pyrimidine)
- 1699011-62-5((3,4-dimethoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone)
- 2230789-55-4((2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol)
- 2253638-56-9(3,4-Piperidinedicarboxylic acid, 4-methyl ester, hydrochloride (1:1))
- 2172022-68-1(9-benzyl-2-methyl-6-oxa-2,10-diazaspiro4.5decane)
- 1086026-31-4(Dehydro Ivabradine)
